

# Spectroscopic Profile of (E)-3-Bromoacrylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (E)-3-Bromoacrylic Acid

Cat. No.: B1268930

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This technical guide provides a comprehensive overview of the spectral data for **(E)-3-Bromoacrylic acid** ( $C_3H_3BrO_2$ ), a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Executive Summary

**(E)-3-Bromoacrylic acid** is a haloalkene and a derivative of acrylic acid. Its chemical structure and functionality give rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This guide presents a compilation of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data in a clear and accessible format, supported by detailed experimental methodologies.

## Spectral Data Summary

The spectral data for **(E)-3-Bromoacrylic acid** has been compiled from various sources and is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(E)-3-Bromoacrylic acid**.

Table 1:  $^1\text{H}$  NMR Spectral Data for **(E)-3-Bromoacrylic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			
Data not available in search results			
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **(E)-3-Bromoacrylic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	C=O
Data not available in search results	=CH-Br
Data not available in search results	=CH-COOH

Note: Specific chemical shift and coupling constant values for **(E)-3-Bromoacrylic acid** were not available in the performed searches. The table structure is provided for when such data becomes available.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **(E)-3-Bromoacrylic acid** are presented in Table 3.

Table 3: IR Spectral Data for **(E)-3-Bromoacrylic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1710-1680	Strong	C=O stretch (Carboxylic Acid)
~1630-1600	Medium	C=C stretch (Alkene)
~1430-1395	Medium	O-H bend (Carboxylic Acid)
~1250-1200	Strong	C-O stretch (Carboxylic Acid)
~980	Strong	=C-H bend (trans)

Note: The listed wavenumbers are typical ranges for the assigned functional groups and may vary slightly in the actual spectrum of **(E)-3-Bromoacrylic acid**.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **(E)-3-Bromoacrylic acid**, based on its molecular formula C<sub>3</sub>H<sub>3</sub>BrO<sub>2</sub>, is provided in Table 4. The presence of bromine with its characteristic isotopic pattern (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) will result in isotopic peaks for bromine-containing fragments.

Table 4: Mass Spectrometry Data for **(E)-3-Bromoacrylic Acid**

m/z	Ion
150/152	[M] <sup>+</sup>
133/135	[M-OH] <sup>+</sup>
105/107	[M-COOH] <sup>+</sup>
71	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
45	[COOH] <sup>+</sup>

Note: These are predicted major fragments. The relative intensities are not provided.

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of **(E)-3-Bromoacrylic acid** is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

**Data Acquisition:**

- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

**Sample Preparation:** As **(E)-3-Bromoacrylic acid** is a solid at room temperature, the IR spectrum is typically obtained using a solid sampling technique. One common method is the KBr pellet technique, where a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is pressed directly against a high-refractive-index crystal.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

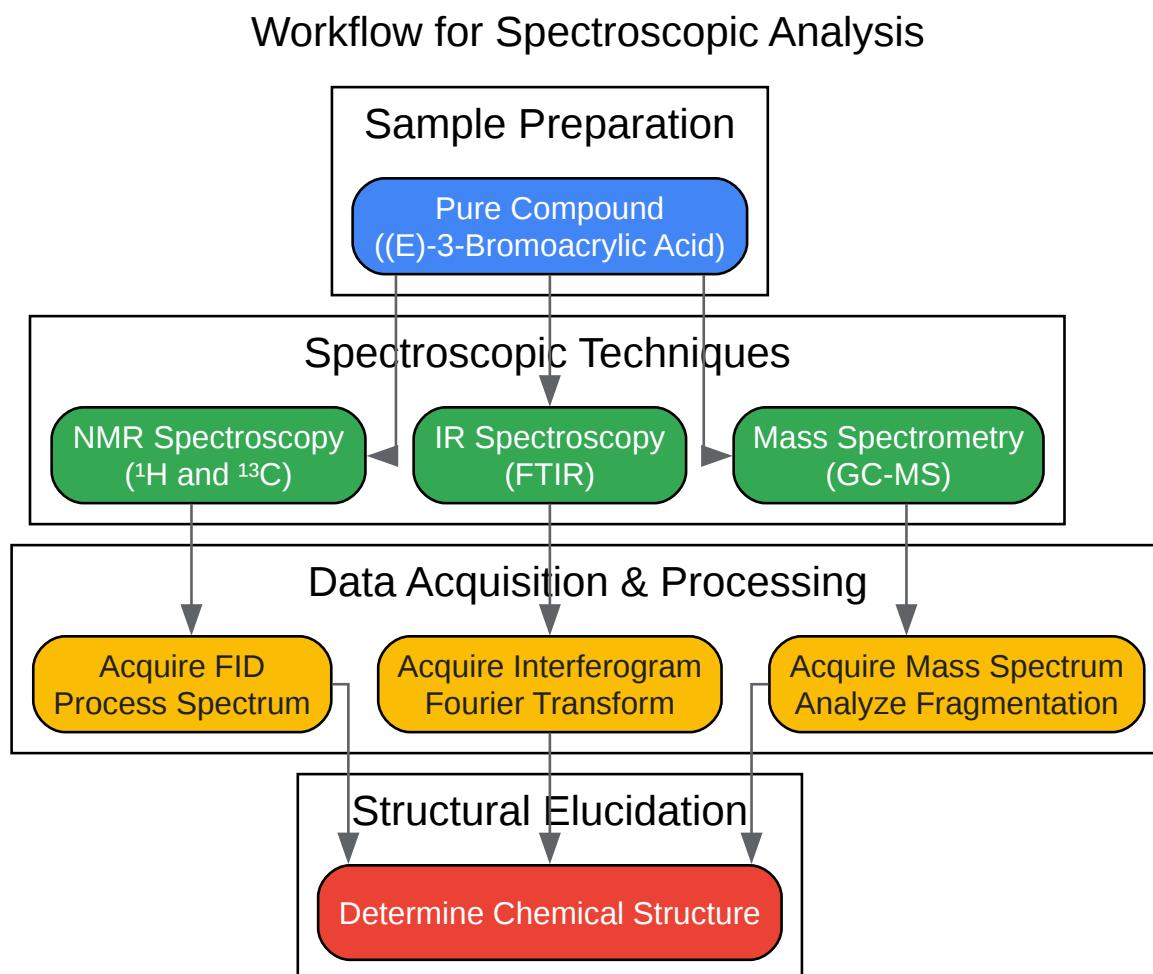
### Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of **(E)-3-Bromoacrylic acid** is introduced into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS.

Data Acquisition: The mass spectrum is obtained by scanning a range of mass-to-charge (m/z) ratios. The resulting spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the structure of the molecule.

## Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(E)-3-Bromoacrylic acid**.



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### Workflow for Spectroscopic Analysis

This document serves as a foundational guide to the spectral characteristics of **(E)-3-Bromoacrylic acid**. For more detailed and specific data, it is recommended to consult dedicated spectral databases and perform experimental analysis.

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